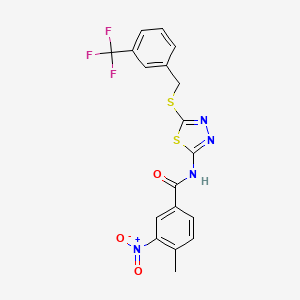

4-methyl-3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-methyl-3-nitro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N4O3S2/c1-10-5-6-12(8-14(10)25(27)28)15(26)22-16-23-24-17(30-16)29-9-11-3-2-4-13(7-11)18(19,20)21/h2-8H,9H2,1H3,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZVAQFYOJBZNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methyl-3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS Number: 391874-76-3) is a novel derivative that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies surrounding this compound.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 454.5 g/mol . The structure features a thiadiazole moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₃F₃N₄O₃S₂ |

| Molecular Weight | 454.5 g/mol |

| CAS Number | 391874-76-3 |

Antifungal Activity

Research indicates that compounds containing the thiadiazole structure often exhibit significant antifungal properties. A related study demonstrated that certain thiadiazole derivatives showed effective antifungal activity against Phytophthora infestans, with EC50 values lower than those of standard treatments like Dimethomorph . The specific activity of This compound against various fungal strains remains to be fully elucidated but is anticipated based on structural similarities.

Antibacterial Activity

Thiadiazole derivatives have also been reported to possess antibacterial properties. In one study, a series of thiadiazole compounds exhibited moderate to poor antibacterial activities against Xanthomonas oryzae and Xanthomonas campestris . The potential of This compound in this regard needs further investigation to establish its efficacy against specific bacterial pathogens.

Anti-inflammatory and Anticancer Properties

Thiadiazole compounds have been recognized for their anti-inflammatory and anticancer activities. Studies have shown that derivatives can inhibit various cancer cell lines and modulate inflammatory pathways . The specific mechanisms through which This compound might exert these effects are still under exploration but could involve interactions with cellular signaling pathways.

Case Studies

- Antifungal Efficacy Against P. infestans

- Antibacterial Screening

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally and functionally related analogs, focusing on biological activity, physicochemical properties, and structural distinctions.

Table 1: Structural and Functional Comparison

Key Observations:

The 3-(trifluoromethyl)benzylthio group increases lipophilicity, favoring membrane permeability and target engagement in hydrophobic environments, as seen in dual kinase inhibitors .

Structural Impact on Activity :

- Thiadiazole vs. Imidazo-thiadiazole : The imidazo-thiadiazole hybrid () shows antifungal activity, while thiadiazole-benzamide derivatives () target kinases, highlighting scaffold-dependent selectivity.

- Benzamide vs. Urea : Urea derivatives (e.g., ) exhibit higher polarity, which may limit blood-brain barrier penetration compared to benzamide-based compounds.

Physicochemical Properties :

- The nitro group in the target compound reduces solubility but increases metabolic stability compared to methoxy or acetamide substituents.

- Trifluoromethyl groups universally enhance lipophilicity and resistance to oxidative metabolism, a critical feature for prolonged half-life .

Q & A

Q. What are the optimized synthetic routes for 4-methyl-3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step protocols. For example, thiadiazole core formation can be achieved via cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours), followed by coupling with the benzamide moiety . Microwave-assisted methods have been reported for analogous thiadiazole derivatives, reducing reaction times and improving purity (e.g., 3 hours vs. overnight conventional heating) . Key steps include:

- Thioether linkage : Reacting 5-mercapto-1,3,4-thiadiazole intermediates with 3-(trifluoromethyl)benzyl halides in dry acetone with K₂CO₃ as a base .

- Amide coupling : Using benzoyl chloride derivatives in pyridine or acetonitrile, with TLC monitoring for completion .

Yields depend on stoichiometry, solvent choice (e.g., DMSO/water recrystallization improves purity), and temperature control .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Assigns proton environments (e.g., nitro group deshielding at δ 8.2–8.5 ppm) and confirms thiadiazole C-S bonds (δ 165–170 ppm in ¹³C) .

- FT-IR : Identifies NO₂ stretching (~1520 cm⁻¹) and amide C=O (~1680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolves intermolecular interactions (e.g., N–H···N hydrogen bonds stabilizing dimeric structures) .

Purity is confirmed via TLC (Rf comparison) and HPLC (≥95% purity threshold) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Replace the 3-(trifluoromethyl)benzyl group with electron-withdrawing (e.g., -CF₃, -NO₂) or donating (-OCH₃) groups to modulate electronic effects on thiadiazole’s π-conjugation .

- Bioisosteric Replacement : Substitute the nitro group with cyano (-CN) or sulfonamide (-SO₂NH₂) to enhance solubility or target affinity .

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding to enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), a target for anaerobic pathogens .

Biological assays (e.g., MIC for antimicrobial activity) should be paired with computational models to validate SAR hypotheses .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from:

- Assay Conditions : Variations in pH (e.g., antimicrobial activity of thiadiazoles is pH-sensitive) or solvent (DMSO vs. aqueous buffers) .

- Cell Line Specificity : Test cytotoxicity on multiple cell lines (e.g., HeLa vs. MCF-7) with standardized MTT protocols .

- Metabolic Stability : Use liver microsome assays to compare compound half-life (t₁/₂) and identify metabolically labile groups (e.g., nitro reduction) .

Cross-study normalization (e.g., IC₅₀ values relative to positive controls) mitigates platform-dependent variability .

Q. How can computational methods predict and rationalize this compound’s mechanism of action?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with PFOR) to identify key binding residues and hydrogen-bonding networks .

- ADMET Prediction : Tools like SwissADME estimate permeability (LogP), bioavailability (Lipinski’s rules), and toxicity (AMES test alerts) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity using partial least squares regression .

Experimental validation via mutagenesis (e.g., PFOR active-site mutants) confirms computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.